molecular formula C13H10FN3O B2716395 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol CAS No. 866050-49-9

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol

Cat. No.: B2716395
CAS No.: 866050-49-9
M. Wt: 243.241
InChI Key: AIFOLHBSEJZWRH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the fluorophenyl and methyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrimidine with α-haloketones under basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction where a boronic acid derivative of 4-fluorophenyl is coupled with the imidazo[1,2-a]pyrimidine core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-one.

    Reduction: Formation of dihydro derivatives of the imidazo[1,2-a]pyrimidine core.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Indole Derivatives: Compounds with an indole core that share some biological activities with 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol.

    Triazolopyrimidine Derivatives: Compounds with a triazole ring fused to a pyrimidine core, exhibiting similar pharmacological properties.

Uniqueness

This compound is unique due to the specific combination of the fluorophenyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c1-8-6-12(18)17-7-11(16-13(17)15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQXUTRDMNEUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(N=C2N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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